molecular formula C17H18N6OS B2604542 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 886925-90-2

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2604542
CAS RN: 886925-90-2
M. Wt: 354.43
InChI Key: FSSGKFGRUUNGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

A series of derivatives of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide have been synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. The synthesized compounds were structurally elucidated using various spectroscopic techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, establishing their chemical structure and confirming the successful synthesis of the targeted compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Screening

The antimicrobial activities of these compounds were evaluated through in-vitro antibacterial, antifungal, and anti-tuberculosis screenings. This evaluation demonstrated the potential of these compounds as antimicrobial agents, highlighting their significance in the development of new therapeutic agents against various microbial infections (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Mechanism of Action

Target of Action

The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites .

Mode of Action

The compound interacts with α-syn, preventing its aggregation into amyloid fibrils . These fibrils lead to neuronal pathological inclusions located both in the neuron soma and in axons, causing neurotoxicity and neurodegeneration . The compound has been shown to slightly reduce the α-syn aggregation .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to the formation of Lewy bodies and Lewy neurites . By inhibiting the aggregation of α-syn, the compound this compound can prevent the formation of these inclusions, thereby potentially mitigating the neurodegenerative process .

Pharmacokinetics

The compound has shown in vivo efficacy, suggesting that it has suitable bioavailability .

Result of Action

The compound’s action results in the prevention of neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . It has been shown to prevent MPTP-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

Action Environment

Given its demonstrated in vivo efficacy, it can be inferred that the compound is likely stable under physiological conditions .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds, due to the presence of nitrogen atoms in the triazole ring .

Cellular Effects

The cellular effects of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide are not well-documented. Triazole derivatives have been reported to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Triazole derivatives are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Triazole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-11-3-4-14(12(2)9-11)20-15(24)10-25-17-22-21-16(23(17)18)13-5-7-19-8-6-13/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSGKFGRUUNGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.